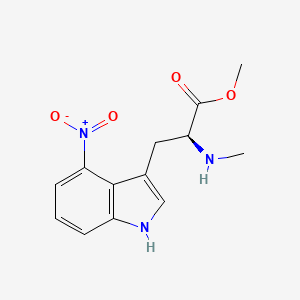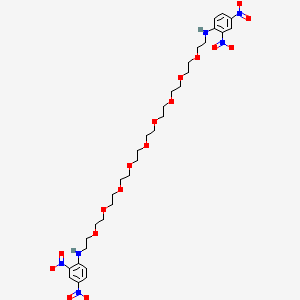
N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine is a complex organic compound characterized by its long polyether chain and dinitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine typically involves the reaction of a polyether diamine with 2,4-dinitrofluorobenzene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:
Preparation of Polyether Diamine: The polyether diamine is synthesized through the polymerization of ethylene oxide with a suitable initiator.
Reaction with 2,4-Dinitrofluorobenzene: The polyether diamine is then reacted with 2,4-dinitrofluorobenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce the polyether diamine.
Continuous Flow Reaction: The reaction with 2,4-dinitrofluorobenzene is carried out in a continuous flow reactor to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The dinitrophenyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and other polar aprotic solvents.
Major Products
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Compounds where the nitro groups are replaced by nucleophiles.
Aplicaciones Científicas De Investigación
N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a molecular probe due to its unique structural features.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine exerts its effects is primarily through its interaction with molecular targets such as proteins and nucleic acids. The dinitrophenyl groups can form strong interactions with amino acid residues, while the polyether chain can facilitate the compound’s solubility and transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- N1,N2-Bis(2,4-dinitrophenyl)ethanediamide
- N1,N2-Bis(2,4-dinitrophenyl)propane-1,2-diamine
Uniqueness
N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine is unique due to its long polyether chain, which imparts distinct solubility and transport properties. This makes it particularly useful in applications where these properties are advantageous, such as in drug delivery and materials science.
Propiedades
Fórmula molecular |
C32H48N6O17 |
|---|---|
Peso molecular |
788.8 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C32H48N6O17/c39-35(40)27-1-3-29(31(25-27)37(43)44)33-5-7-47-9-11-49-13-15-51-17-19-53-21-23-55-24-22-54-20-18-52-16-14-50-12-10-48-8-6-34-30-4-2-28(36(41)42)26-32(30)38(45)46/h1-4,25-26,33-34H,5-24H2 |
Clave InChI |
RYMLFENBQJXCPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


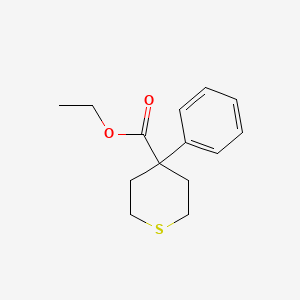
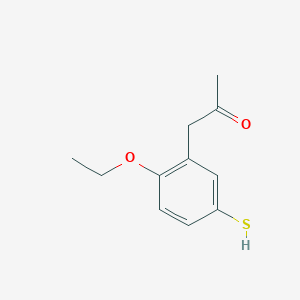
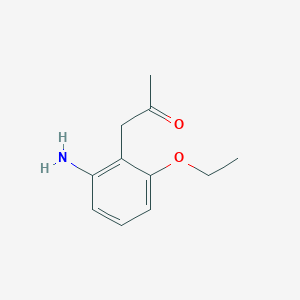
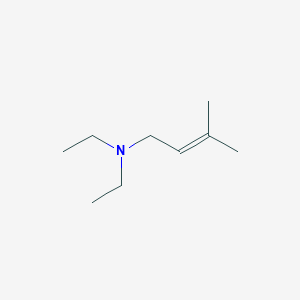

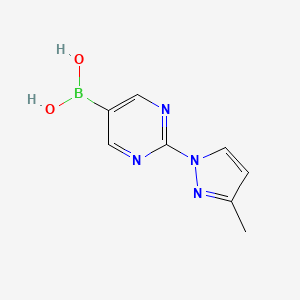

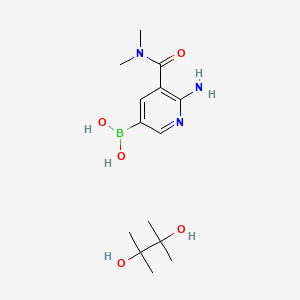

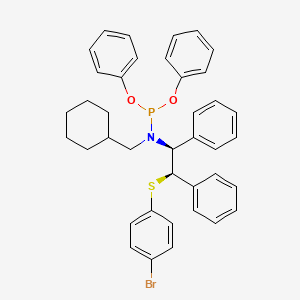
![1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14069889.png)
![Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-](/img/structure/B14069893.png)
